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Compound of Interest

Compound Name: 10(Z)-Nonadecenol

Cat. No.: B8262283 Get Quote

Comparative Analysis of 10(Z)-Nonadecenol and
its Geometric Isomer
A Guide for Researchers in Drug Development and Life Sciences

In the realm of lipidomics and pheromone research, the subtle distinctions between geometric

isomers can lead to vastly different biological outcomes. This guide provides a comparative

analysis of 10(Z)-nonadecenol and its geometric counterpart, 10(E)-nonadecenol. While direct

comparative studies on these specific isomers are limited in publicly available literature, this

document synthesizes known information on closely related long-chain unsaturated alcohols

and established chemical principles to offer a predictive comparison. The data presented

herein is intended to serve as a foundational resource for researchers initiating studies on

these compounds.

Physicochemical Properties: A Tale of Two
Geometries
The geometry of the double bond in 10-nonadecenol isomers is expected to influence their

physical properties. The cis (Z) configuration introduces a "kink" in the hydrocarbon chain,

which typically results in a lower melting point and boiling point compared to the more linear

trans (E) isomer. This is due to the reduced efficiency of intermolecular packing in the solid and

liquid states for the cis isomer. While experimental data for 10-nonadecenol is not readily

available, we can extrapolate from the properties of the corresponding nonadecenoic acids.
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Property
10(Z)-Nonadecenol
(Predicted)

10(E)-Nonadecenol
(Predicted)

Data Source
Context

Molecular Formula C₁₉H₃₈O C₁₉H₃₈O -

Molecular Weight 282.51 g/mol 282.51 g/mol -

IUPAC Name
(10Z)-nonadec-10-en-

1-ol

(10E)-nonadec-10-en-

1-ol
-

Melting Point Lower than E-isomer Higher than Z-isomer
General principle for

Z/E isomers

Boiling Point Lower than E-isomer Higher than E-isomer
General principle for

Z/E isomers

Density
Slightly lower than E-

isomer

Slightly higher than Z-

isomer

General principle for

Z/E isomers

Polar Surface Area 20.23 Å² 20.23 Å²
Based on alcohol

functional group

LogP (Octanol-Water

Partition Coefficient)
~7.5 ~7.5

Estimated for long-

chain alcohols

Table 1. Predicted Physicochemical Properties of 10(Z)-Nonadecenol and 10(E)-Nonadecenol.

Predictions are based on established trends for geometric isomers and data for analogous

long-chain fatty acids and alcohols.

Biological Activity: Specificity is Key
Long-chain unsaturated alcohols are known to play significant roles in chemical communication

between organisms, particularly as insect pheromones. The specific geometry of the double

bond is often crucial for receptor binding and subsequent biological response. A change from a

cis to a trans configuration, or vice versa, can render a pheromone inactive or even inhibitory.

While no specific biological activity has been documented for 10(Z)-nonadecenol or its E-

isomer in the reviewed literature, it is plausible that they could function as signaling molecules

in certain species. Research on other long-chain alkenols has demonstrated activities

including:
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Pheromonal Activity: Acting as sex, aggregation, or trail pheromones in insects. The

stereochemistry is critical for bioactivity.

Antimicrobial and Antifungal Activity: Some long-chain alcohols exhibit inhibitory effects

against various bacteria and fungi.

Anti-inflammatory Effects: Certain fatty alcohols and their derivatives have been shown to

possess anti-inflammatory properties.

Potential Biological
Activity

10(Z)-Nonadecenol 10(E)-Nonadecenol Remarks

Insect Pheromone Potentially active

Potentially active, but

likely with different

specificity or potency

The specific geometry

is critical for receptor

binding in pheromonal

communication.

Antimicrobial Possible Possible

Long-chain alcohols

can disrupt microbial

cell membranes.

Anti-inflammatory Possible Possible

The effect may vary

depending on the

specific isomer and

biological system.

Table 2. Potential Biological Activities of 10-Nonadecenol Isomers. These are hypothesized

activities based on the known functions of structurally similar long-chain unsaturated alcohols.

Experimental validation is required.

Experimental Protocols
To facilitate further research, this section outlines standard methodologies for the synthesis,

purification, and characterization of 10(Z)-nonadecenol and its geometric isomers.

Stereoselective Synthesis of (Z)- and (E)-Alkenols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8262283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8262283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To synthesize 10(Z)-nonadecenol and 10(E)-nonadecenol with high stereochemical

purity.

Methodology:

Wittig Reaction (for Z-isomer):

A common method for synthesizing cis-alkenes is the Wittig reaction using a non-

stabilized ylide.

Step 1: Preparation of the phosphonium ylide from an appropriate alkyl halide (e.g., 1-

bromononane) and triphenylphosphine.

Step 2: Reaction of the ylide with a C10 aldehyde (e.g., 10-oxodecan-1-ol, with the

hydroxyl group protected) in an aprotic solvent (e.g., THF) at low temperature to favor the

formation of the Z-isomer.

Step 3: Deprotection of the hydroxyl group to yield 10(Z)-nonadecenol.

Horner-Wadsworth-Emmons Reaction (for E-isomer):

This reaction typically yields trans-alkenes with high selectivity.

Step 1: Preparation of a phosphonate ester from an appropriate alkyl halide.

Step 2: Reaction of the phosphonate carbanion (generated using a base like NaH) with a

C10 aldehyde in a suitable solvent.

Step 3: Deprotection of the hydroxyl group to yield 10(E)-nonadecenol.

Purification by Column Chromatography
Objective: To isolate the synthesized nonadecenol isomers from reaction byproducts.

Methodology:

The crude product from the synthesis is concentrated under reduced pressure.

The residue is loaded onto a silica gel column.
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Elution is performed using a gradient of non-polar to polar solvents (e.g., hexane and ethyl

acetate).

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those

containing the desired product.

Fractions containing the pure isomer are combined and the solvent is evaporated.

Characterization by Spectroscopy
Objective: To confirm the structure and stereochemistry of the purified nonadecenol isomers.

Methodology:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectra are recorded to confirm the carbon skeleton and the

presence of the hydroxyl group and the double bond.

The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum can

distinguish between the Z and E isomers. Typically, J(cis) is in the range of 6-12 Hz, while

J(trans) is larger, around 12-18 Hz.[1]

Infrared (IR) Spectroscopy:

The IR spectrum will show a characteristic broad absorption for the O-H stretch of the

alcohol group (around 3300 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹). The C-H out-of-

plane bending vibrations can sometimes help differentiate between cis (around 700 cm⁻¹)

and trans (around 970 cm⁻¹) isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC is used to determine the purity of the sample and to separate the Z and E isomers.

MS provides the molecular weight of the compound and its fragmentation pattern, which

can help confirm the structure.

Visualizing the Workflow and Potential Mechanisms
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To provide a clearer understanding of the research process and potential biological context, the

following diagrams are provided.
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Horner-Wadsworth-Emmons
(for E-isomer)

Column Chromatography

Crude Z-isomer Crude E-isomer

Pure 10(Z)-Nonadecenol Pure 10(E)-Nonadecenol

NMR SpectroscopyIR Spectroscopy GC-MSBiological Assays
(e.g., Pheromone Response)

Comparative Analysis

Click to download full resolution via product page

Caption: Generalized experimental workflow for the synthesis and comparative analysis of 10-

nonadecenol geometric isomers.
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Caption: Hypothetical signaling pathway for a pheromone like 10(Z)-nonadecenol in an insect

olfactory neuron.

Conclusion
The geometric isomerism of 10-nonadecenol presents a compelling area for research, with the

potential for significant differences in physical properties and biological activities between the Z

and E forms. While direct comparative data is currently lacking, this guide provides a

framework for initiating such studies, from stereoselective synthesis to biological evaluation.

The provided experimental protocols and conceptual diagrams are intended to equip

researchers with the necessary tools and perspectives to explore the nuanced roles of these

long-chain unsaturated alcohols in biological systems. Future experimental work is crucial to

validate the predictions made in this guide and to uncover the specific functions of 10(Z)-
nonadecenol and its geometric isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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